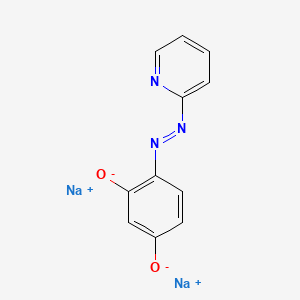

1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt

Descripción general

Descripción

1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt is a chemical compound known for its vibrant orange color and its use as a reagent in various chemical analyses. It is commonly used in laboratories for its ability to form complexes with metal ions, making it useful in spectrophotometric determinations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt typically involves the diazotization of 2-aminopyridine followed by coupling with 1,3-benzenediol. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and using an alkaline medium to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters to ensure high yield and purity. The process may also include steps for the purification and crystallization of the final product to obtain the disodium salt form.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form the corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the spectrophotometric determination of metal ions.

Biology: Employed in studies involving metal ion interactions with biological molecules.

Medicine: Investigated for its potential use in diagnostic assays.

Industry: Utilized in the production of dyes and pigments due to its vibrant color.

Mecanismo De Acción

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group (-N=N-) and the hydroxyl groups on the benzene ring facilitate the coordination with metal ions, leading to changes in the compound’s spectrophotometric properties. This makes it useful for detecting and quantifying metal ions in various samples.

Comparación Con Compuestos Similares

Similar Compounds

- 1,3-Benzenediol, 4-(2-thiazolylazo)-, disodium salt

- 1,3-Benzenediol, 4-(2-benzothiazolylazo)-, disodium salt

- 1,3-Benzenediol, 4-(2-pyridylazo)-, monosodium salt

Uniqueness

1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt is unique due to its specific azo group and pyridine ring, which confer distinct spectrophotometric properties and metal ion binding capabilities. Compared to similar compounds, it offers a different range of wavelengths for absorption and a unique set of metal ion affinities, making it particularly useful in certain analytical applications.

Actividad Biológica

1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt, commonly known as 4-(2-Pyridylazo)resorcinol disodium salt (CAS Number: 52722-53-9), is a compound belonging to the class of azo dyes. It has garnered attention in various fields due to its biological activities, particularly in biochemical assays and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from case studies.

- Chemical Formula : C11H9N3O2.2Na

- Molecular Weight : 248.23 g/mol

- Appearance : Solid, typically colorless or light yellow .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity :

- Colorimetric Assays :

- Potential Toxicity :

Table 1: Summary of Biological Activities

Case Study: Metal Ion Detection

In a study assessing the efficacy of 4-(2-Pyridylazo)resorcinol as a colorimetric reagent for metal ion detection, the compound was tested against various metal ions including copper and lead. The results demonstrated high sensitivity and specificity, making it a valuable tool in environmental chemistry for monitoring heavy metal contamination.

Case Study: Antioxidant Properties

Research investigating the antioxidant capacity of azo compounds revealed that 4-(2-Pyridylazo)resorcinol exhibited significant free radical scavenging activity. This property suggests potential applications in food preservation and health supplements aimed at reducing oxidative stress.

Safety and Regulatory Considerations

Given its irritant properties, regulatory bodies have classified 4-(2-Pyridylazo)resorcinol disodium salt under hazardous agents. Safety data sheets recommend caution during handling to prevent skin and respiratory exposure .

Propiedades

IUPAC Name |

disodium;4-(pyridin-2-yldiazenyl)benzene-1,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2.2Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;;/h1-7,15-16H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPXLPIVACDMSI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3Na2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1141-59-9 (Parent) | |

| Record name | 4-(2-Pyridylazo)resorcinol disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052722539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9068794 | |

| Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-(2-Pyridylazo)resorcinol disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52722-53-9 | |

| Record name | 4-(2-Pyridylazo)resorcinol disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052722539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 4-[2-(2-pyridinyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-pyridylazo)-1,3-bis(sodiooxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.